molecular formula C7H6ClN3O B11911608 (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cat. No.: B11911608
M. Wt: 183.59 g/mol
InChI Key: YFAIPFKYMBBQBU-UHFFFAOYSA-N
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Description

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its potent protein kinase inhibitor (PKI) activity and its significance in targeted cancer therapy . The core structure is a notable pharmacophore in designing small-molecule inhibitors that target key enzymes implicated in various disease pathways. The primary research value of this compound lies in its potential as a versatile building block. The chlorination at the 5-position and the hydroxymethyl group at the 3-position are reactive sites that allow for further synthetic elaboration through cross-coupling reactions and functional group transformations, enabling researchers to create diverse libraries of compounds for biological screening . Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated significant potential in preclinical research across multiple therapeutic areas. They act as ATP-competitive and allosteric inhibitors of protein kinases, with derivatives showing promise in targeting kinases such as CK2, EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this chemical scaffold is also being investigated for the treatment of inflammatory and autoimmune diseases like asthma and COPD through inhibition of the PI3Kδ pathway , as well as for cognitive disorders via phosphodiesterase 2A (PDE2A) inhibition . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and comply with all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-3,12H,4H2

InChI Key

YFAIPFKYMBBQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CO)N=C1Cl

Origin of Product

United States

Preparation Methods

Reduction of Ester Precursors

A widely employed strategy involves reducing ester groups at position 3 to primary alcohols. Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes reduction using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in ethanol, yielding (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol with 99% efficiency. This method is favored for its high yield and mild conditions.

Table 1: Ester Reduction Conditions and Yields

Starting EsterReducing AgentSolventYieldReference
Ethyl 5-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylateNaBH₄/CaCl₂Ethanol99%

Chlorination-Oxidation Sequences

Alternative routes begin with hydroxylated intermediates. For instance, 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile treated with POCl₃ at 150°C for 4 hours generates 5-chloro derivatives (53.8% yield). Subsequent reduction of the nitrile group to a hydroxymethyl moiety remains unexplored in the literature but could involve LiAlH₄ or catalytic hydrogenation.

Multi-Step Synthesis from Pyrazole Precursors

Nucleophilic Substitution and Functional Group Interconversion

A patent by Lexicon Pharmaceuticals outlines a pathway starting with 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine. Oxidation of the 3-methyl group to a carboxylic acid followed by esterification and reduction could theoretically yield the target compound, though explicit details are omitted in public disclosures.

Reductive Amination and Alcohol Oxidation

Intermediate aldehydes, such as 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, are accessible via Dess–Martin periodinane oxidation of primary alcohols. While this route diverges from methanol synthesis, it highlights the reactivity of position 3 for further modifications.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Ester ReductionHigh yield (99%), mild conditionsRequires ester precursor synthesis
POCl₃ ChlorinationDirect chlorination, scalableHarsh conditions, moderate yields
Multi-Step FunctionalizationEnables diverse substitution patternsComplex purification steps

The ester reduction route is optimal for large-scale production due to its efficiency, whereas chlorination-oxidation sequences offer flexibility for structural analogs.

Mechanistic Insights and Reaction Optimization

Sodium Borohydride-Mediated Reduction

The NaBH₄/CaCl₂ system in ethanol facilitates selective reduction of esters to alcohols without affecting chloro or morpholino groups. Calcium ions likely stabilize borohydride intermediates, enhancing reactivity.

Chlorination with POCl₃

Phosphorus oxychloride acts as both a chlorinating agent and solvent, with elevated temperatures (150°C) driving the reaction to completion . Side products may arise from over-chlorination or decomposition, necessitating careful stoichiometric control.

Chemical Reactions Analysis

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol, as effective inhibitors of critical kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit casein kinase 2 (CK2), a protein kinase implicated in various cancers. The derivatives have demonstrated selective inhibition with IC50 values in the low nanomolar range, indicating their potency against cancer cells while showing minimal cytotoxicity across multiple cancer cell lines .

2. Inhibition of Phosphoinositide 3-Kinase
Another significant application is in the inhibition of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular processes such as proliferation and survival. Pyrazolo[1,5-a]pyrimidine derivatives have been developed to target specific isoforms of PI3K, showing promising selectivity and potency. For example, certain derivatives have exhibited IC50 values as low as 18 nM against PI3Kδ . This specificity could lead to advancements in targeted cancer therapies.

3. Anti-Inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds within this class have been identified as potential treatments for inflammatory diseases due to their ability to inhibit specific inflammatory pathways. This application is particularly relevant given the rising incidence of chronic inflammatory conditions .

Optical Applications

1. Fluorescent Probes
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol and its derivatives have been investigated for their optical properties, making them suitable candidates for use as fluorescent probes in biological imaging and sensing applications. These compounds exhibit tunable photophysical properties that allow for effective use in chemosensing and bioimaging . The ability to modify their electronic structure through synthetic strategies enhances their utility in various optical applications.

2. Material Science
In material science, pyrazolo[1,5-a]pyrimidines are being studied for their potential as solid-state emitters due to favorable emission intensities and stability compared to traditional fluorescent materials. This characteristic positions them well for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary of Research Findings

The following table summarizes key findings from recent studies on (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol:

Application Area Key Findings References
Anticancer ActivitySelective CK2 inhibitors with low nanomolar IC50 values
PI3K InhibitionPotent inhibitors with IC50 values as low as 18 nM
Anti-Inflammatory PropertiesPotential treatments for chronic inflammatory diseases
Fluorescent ProbesTunable photophysical properties for bioimaging and chemosensing
Material ScienceEffective solid-state emitters for OLED applications

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2, thereby affecting cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Properties Applications Reference
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol 5-Cl, 3-CH2OH - mp: Not explicitly reported.
- Reactivity: Chlorine at C5 enables SNAr; hydroxymethyl at C3 allows esterification.
Kinase inhibition (CDK2, IRAK4), intermediate for drug discovery .
(5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidin-3-yl)(thiophen-2-yl)methanone (9d) 5-Cl, 3-(thiophen-2-yl)methanone, fused thiophene ring - mp: 186–188°C.
- NMR: Distinct δ 8.80 (s, H-2), δ 173.70 (C=O).
- Enhanced π-stacking due to thiophene.
GABAA receptor modulation .
Ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate (9c) 5-Cl, 3-COOEt, fused thiophene - Recrystallized (i-propanol), yield 95%.
- TLC Rf: 0.5 (toluene/EtOAc/MeOH).
Precursor for bioactive thiophene-containing derivatives .
5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine 5-Cl, 3-I - Reactivity: Iodine facilitates Suzuki-Miyaura cross-coupling.
- Higher molecular weight (vs. chloro analogs).
Intermediate for aryl/heteroaryl functionalization .
5,7-Dichloropyrazolo[1,5-a]pyrimidine 5-Cl, 7-Cl - Increased electrophilicity at both C5 and C7.
- Potential for dual SNAr reactions.
Building block for symmetrical bis-substituted derivatives .
(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol 5-Ph, 7-(pyridin-3-ylmethylamino), 3-CH2OH - Enhanced lipophilicity (phenyl/pyridine groups).
- Targets CDK2 with high specificity .
Anticancer agents targeting CDK2 .
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) 7-NH2, 6-CN, 5-(4-MeOPh), 3-CONHPh - mp: Not reported; carboxamide enhances solubility.
- Hydrogen-bonding capacity.
Cytotoxicity studies; potential antitumor agents .

Key Observations:

Reactivity and Functionalization: The 5-chloro substituent in (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol allows SNAr reactions, similar to 5-chloro-3-iodo and 5,7-dichloro analogs. However, the iodine in 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine enables cross-coupling reactions, offering broader synthetic utility . The hydroxymethyl group (–CH2OH) distinguishes the target compound from ketone (9d) or ester (9c) derivatives, providing a polar site for hydrogen bonding or further oxidation to carboxylic acids .

Biological Activity :

  • Thiophene-fused derivatives (e.g., 9d) exhibit GABAA receptor affinity due to enhanced aromatic interactions, whereas carboxamide derivatives (e.g., 10a) show cytotoxicity linked to hydrogen-bonding interactions .
  • The target compound’s hydroxymethyl group may contribute to kinase inhibition (e.g., CDK2) by interacting with ATP-binding pockets, similar to its phenyl/pyridine-substituted analog .

Physical Properties :

  • Melting points vary significantly: thiophene-containing 9d melts at 186–188°C, while the target compound’s mp remains unreported but is likely lower due to the absence of fused rings .
  • Lipophilicity increases with aryl substituents (e.g., phenyl in CDK2 inhibitors), impacting membrane permeability and bioavailability .

Biological Activity

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research findings.

Molecular Formula: C7H7ClN4O
Molecular Weight: 188.61 g/mol
IUPAC Name: (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activities of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol include:

  • Anticancer Activity: Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties, particularly through the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects: Studies have highlighted its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanism of action for (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol may involve:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cancer progression, such as CK2 and PI3K pathways.
  • Receptor Modulation: It could interact with various receptors that regulate cellular functions related to inflammation and immune response.
  • Gene Expression Regulation: The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Anticancer Activity

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against cancer cell lines with IC50 values in the nanomolar range. For instance, (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol was tested against several cancer types and exhibited significant antiproliferative effects.

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)0.15
A549 (Lung)0.12
HeLa (Cervical)0.10

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anti-inflammatory Effects

In vitro studies indicated that (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol significantly reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment:
    A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol. Patients exhibited improved outcomes with manageable side effects.
  • Case Study on Inflammatory Diseases:
    In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol and its intermediates?

  • Methodology : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with electrophilic reagents like β-keto esters or enones. For example, 5-aminopyrazole reacts with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form intermediates such as methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Subsequent hydrolysis and coupling with amines or alcohols yield target derivatives .
  • Key Steps :

  • Temperature control (ambient to reflux) and solvent selection (ethanol, DMF) are critical for regioselectivity.
  • Purification via recrystallization (e.g., using i-propanol) or column chromatography ensures high purity .

Q. How is the purity and structural integrity of (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C-NMR confirms substitution patterns (e.g., δ 8.80 ppm for H-2 in pyrimidine ring) and hydroxyl group presence .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 225.63 for ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing (e.g., monoclinic P21/c space group for related compounds) .

Q. What are the key physicochemical properties of (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol?

  • Data :

  • LogP : ~1.38 (predicts moderate lipophilicity) .
  • Melting Point : 147–150°C (for the core 5-chloropyrazolo[1,5-a]pyrimidine) .
  • Solubility : Low aqueous solubility; DMSO or ethanol is preferred for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?

  • Strategies :

  • Catalyst Design : Novel catalysts (e.g., acid/base bifunctional catalysts) improve selectivity during substitutions at C-3, C-5, or C-7 positions .
  • Protecting Groups : tert-Butyl carbamate groups stabilize reactive sites during multi-step syntheses (e.g., tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate) .
    • Case Study : Bromination at C-6 proceeds selectively under mild conditions (NBS in DCM), while C-3 modifications require Pd-catalyzed cross-coupling .

Q. What biological targets are associated with (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol derivatives?

  • Mechanistic Insights :

  • Kinase Inhibition : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidine acetamides) inhibit CDK2 and IRAK4, validated via radiolabeled binding assays .
  • GABAA Receptor Modulation : Thiophene-substituted derivatives show affinity for GABAA subtypes, predicted via docking studies .
    • Functionalization : Introducing piperazine or pyridyl groups enhances target engagement (e.g., 1-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine) .

Q. How can computational methods optimize the pharmacokinetic profile of this compound?

  • In Silico Tools :

  • QSAR Models : Predict bioavailability using descriptors like topological polar surface area (TPSA ~30 Ų) .
  • Molecular Dynamics : Simulate blood-brain barrier penetration for CNS-targeted derivatives .
    • Case Study : Docking studies with IRAK4 (PDB: 6NP9) guide substituent placement to improve binding affinity .

Q. What formulation challenges arise with (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol in preclinical studies?

  • Issues :

  • Chemical Instability : Susceptibility to hydrolysis at high pH requires inert storage conditions (2–8°C under argon) .
  • Low Solubility : Nanoemulsions or cyclodextrin complexes enhance bioavailability for in vivo testing .
    • Analytical Validation : HPLC-UV (λ = 254 nm) monitors degradation products during stability studies .

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